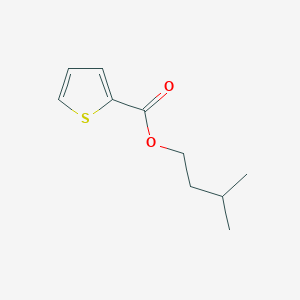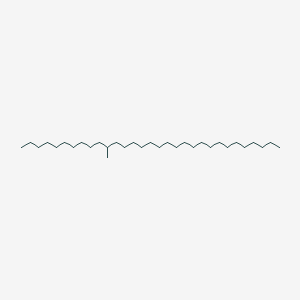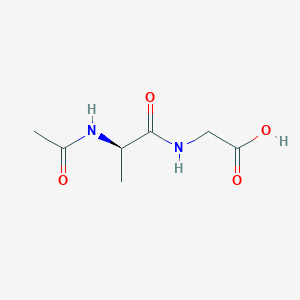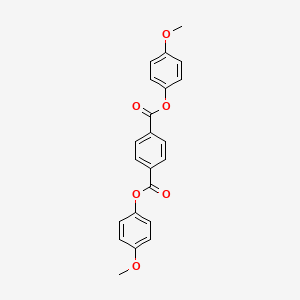
Bis(4-methoxyphenyl) benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methoxyphenyl) benzene-1,4-dicarboxylate: is an organic compound with the molecular formula C22H18O6. It is a derivative of benzene-1,4-dicarboxylic acid, where the carboxyl groups are esterified with 4-methoxyphenol. This compound is known for its applications in various fields, including materials science and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction:
Industrial Production Methods:
- The industrial production of bis(4-methoxyphenyl) benzene-1,4-dicarboxylate typically involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified by recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: The compound is oxidized under acidic or basic conditions to form corresponding carboxylic acids.
Products: 4-methoxybenzoic acid and benzene-1,4-dicarboxylic acid.
-
Reduction:
Reagents: Lithium aluminum hydride or sodium borohydride.
Conditions: The compound is reduced under anhydrous conditions to form the corresponding alcohols.
Products: 4-methoxybenzyl alcohol and benzene-1,4-dimethanol.
-
Substitution:
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Conditions: The compound undergoes substitution reactions to form halogenated derivatives.
Products: Halogenated esters.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of polymers and advanced materials.
- Employed in the preparation of liquid crystalline compounds.
Biology:
- Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.
Industry:
- Utilized as a plasticizer in the production of flexible polymers.
- Applied in the manufacture of coatings and adhesives.
Mécanisme D'action
Mechanism:
- The compound exerts its effects primarily through its ester functional groups, which can undergo hydrolysis to release the corresponding acids and alcohols.
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
-
Bis(2-ethylhexyl) benzene-1,4-dicarboxylate:
- Commonly used as a plasticizer with similar applications in flexible polymers.
- Differentiated by its alkyl ester groups, which provide different physical properties.
-
Bis(4-hydroxyphenyl) benzene-1,4-dicarboxylate:
- Similar structure but with hydroxyl groups instead of methoxy groups.
- Exhibits different reactivity and applications due to the presence of hydroxyl groups.
Uniqueness:
- Bis(4-methoxyphenyl) benzene-1,4-dicarboxylate is unique due to its methoxy functional groups, which impart specific chemical and physical properties, making it suitable for specialized applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
24707-00-4 |
|---|---|
Formule moléculaire |
C22H18O6 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
bis(4-methoxyphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H18O6/c1-25-17-7-11-19(12-8-17)27-21(23)15-3-5-16(6-4-15)22(24)28-20-13-9-18(26-2)10-14-20/h3-14H,1-2H3 |
Clé InChI |
YYKJBZAQBXVGHA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate](/img/structure/B14683759.png)
![7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene](/img/structure/B14683765.png)

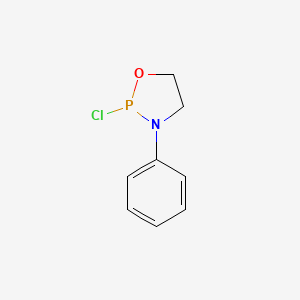
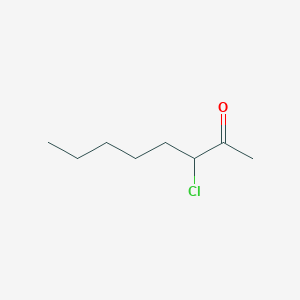
![(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone](/img/structure/B14683784.png)
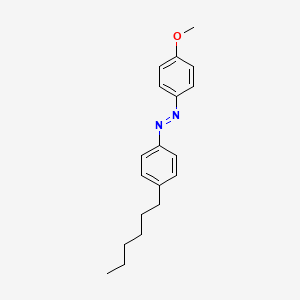
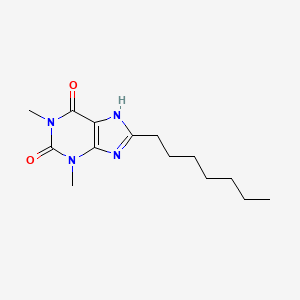

![(11-amino-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14683827.png)
